molecular formula C9H19N3O2 B1491495 3,4-Diethoxypyrrolidine-1-carboximidamide CAS No. 2097993-67-2

3,4-Diethoxypyrrolidine-1-carboximidamide

Cat. No.: B1491495
CAS No.: 2097993-67-2
M. Wt: 201.27 g/mol
InChI Key: HLTJFHQRCNPRRS-UHFFFAOYSA-N
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Description

3,4-Diethoxypyrrolidine-1-carboximidamide is a useful research compound. Its molecular formula is C9H19N3O2 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • Development of Novel Synthesis Approaches : Researchers have developed new approaches for the synthesis of 2-arylpyrrolidine-1-carboxamides, which are structurally related to 3,4-Diethoxypyrrolidine-1-carboximidamide. These methods involve the acid-catalyzed cyclization of ureas with aminophenols, offering benefits like mild reaction conditions and good yields (Smolobochkin et al., 2017).

  • Exploring Acid-Catalyzed Reactions : There's ongoing research into acid-catalyzed reactions involving diethoxybutylureas, leading to the synthesis of N-alkyl-2-arylpyrrolidine-1-carboxamides. This research has implications for the creation of related compounds, including this compound (Gazizov et al., 2015).

Chemical Properties and Applications

  • Copper Recovery and Liquid Extraction : Studies have shown that certain pyridinecarboximidamides, which are structurally similar to this compound, can be used effectively for copper(II) extraction from chloride solutions. This highlights the potential of such compounds in industrial applications (Wojciechowska et al., 2017).

  • Chemiluminescence in High-Performance Liquid Chromatography : Derivatives of pyrrolidine, closely related to this compound, have been used as derivatization reagents in high-performance liquid chromatography. This application is significant in analytical chemistry for sensitive detection and analysis (Morita & Konishi, 2002).

Pharmaceutical Research

  • Discovery of PARP Inhibitors : Research has led to the discovery of certain pyrrolidine derivatives, structurally akin to this compound, as potent inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds show promise in cancer treatment (Penning et al., 2009).

  • Anticancer and Anti-Biofilm Activity : Novel pyrrolidine-1-carboxamides, which are structurally similar to this compound, have shown significant anti-cancer and anti-biofilm activities. This opens new avenues in the development of therapeutic agents (Smolobochkin et al., 2019).

Catalytic and Synthetic Applications

  • Synthesis of Azolyl Carboximidamides : Research into the synthesis of azolyl carboximidamides and their application as ligands for metal complexes like Zn(II) and Cu(II) provides insight into their potential use in catalysis and polymerization processes (Walther et al., 2006).

Safety and Hazards

The safety data sheet for pyrrolidine, a similar compound, indicates that it is highly flammable and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled .

Properties

IUPAC Name

3,4-diethoxypyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-3-13-7-5-12(9(10)11)6-8(7)14-4-2/h7-8H,3-6H2,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTJFHQRCNPRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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